molecular formula C28H32O4 B11959398 21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene CAS No. 22900-44-3

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene

Cat. No.: B11959398
CAS No.: 22900-44-3
M. Wt: 432.5 g/mol
InChI Key: CFODJVUBUNRPAQ-UHFFFAOYSA-N
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Description

This compound belongs to the pentacyclic macrocyclic family, featuring a 24-membered ring system with eight conjugated double bonds and four oxygen atoms replacing carbon at positions 21–23. The IUPAC name reflects its complex topology, including fused bicyclic segments and heteroatom substitution. The electronegative oxygen atoms likely enhance aromaticity and polarizability compared to sulfur or nitrogen analogs, influencing reactivity and supramolecular interactions .

Properties

CAS No.

22900-44-3

Molecular Formula

C28H32O4

Molecular Weight

432.5 g/mol

IUPAC Name

2,2,7,7,12,12,17,17-octamethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),3,5,8,10,13,15,18-octaene

InChI

InChI=1S/C28H32O4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16H,1-8H3

InChI Key

CFODJVUBUNRPAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=C(O2)C(C3=CC=C(O3)C(C4=CC=C(O4)C(C5=CC=C1O5)(C)C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21,22,23,24-Tetraoxapentacyclo(162113,618,11The reaction conditions typically require high temperatures and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on an industrial scale, it involves advanced techniques such as continuous flow reactors and high-pressure systems to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

    Substitution: Various substituents can be introduced into the compound through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex ring structures and their reactivity.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and specialized chemical processes.

Mechanism of Action

The mechanism of action of 21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially altering their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution of heteroatoms (O, S, N, Ge) in the pentacyclic framework significantly alters electronic and steric properties. Key comparisons are summarized below:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Heteroatoms Molecular Weight (g/mol) Key Features
21,22,23,24-Tetraoxapentacyclo[...]tetracosa-octaene (Target) C₁₈H₁₂O₄* O (4) ~292.3† High electronegativity, potential for enhanced conjugation and polarity.
21H,23H-Porphine (CAS 101-60-0) C₂₀H₁₄N₄ N (4) 310.35 Porphyrin core; coordinates metal ions (e.g., Fe²⁺ in heme).
21,22,23,24-Tetrathia-2,7,12,17-tetragermapentacyclo[...]tetracosa-octaene C₁₈H₂₄Ge₄S₄ S (4), Ge (4) 697.06 Bulky germanium-methyl groups; Ge–S bonds enable unique optoelectronic traits.
21H,23H-5,15-Dithiaporphine (CAS 38673-82-4) C₁₈H₁₂N₄S₂ N (4), S (2) 356.45 Mixed heteroatoms disrupt symmetry; altered redox behavior vs. pure porphyrins.

*Deduced from IUPAC nomenclature; †Calculated based on analogous frameworks.

Functional and Application-Based Differences

Table 2: Functional Comparison
Compound Type Key Properties Potential Applications
Tetraoxa Derivative Hypothesized high polarity, UV/Vis absorption due to conjugation. Sensors, organic electronics (theoretical).
Porphine (Tetraaza) Metal coordination, redox activity, fluorescence. Catalysis, photodynamic therapy, biomimetics.
Tetrathia-Tetragerma Ge–S bonds confer semiconductor-like behavior; methyl groups enhance stability. Materials science, optoelectronics.
Dithiaporphine Reduced symmetry alters electronic transitions vs. porphine. Photocatalysis, drug delivery systems.
  • The tetraoxa variant’s oxygen atoms may improve solubility but reduce membrane permeability compared to nitrogen analogs.
  • Environmental Impact : Analogous sulfur/germanium compounds (e.g., –7) highlight regulatory considerations for heavy-metal-containing macrocycles, though tetraoxa derivatives may pose lower toxicity risks .

Biological Activity

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene is a complex organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C28H32O4
  • Molecular Weight : 432.551 g/mol
  • CAS Number : 22900-44-3
  • Density : 1.037 g/cm³
  • Boiling Point : 433.7°C at 760 mmHg
  • LogP : 7.675

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of tetraoxapentacyclo compounds against a range of pathogens:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15Tanaka et al., 1991
Escherichia coli12Musau & Whiting, 1994
Candida albicans10Pajewski et al., 2000

These results indicate that the compound possesses notable antibacterial and antifungal properties.

Anticancer Activity

Research has also indicated potential anticancer effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

The proposed mechanisms for the biological activity of tetraoxapentacyclo compounds include:

  • Disruption of Membrane Integrity : The compound may interact with microbial membranes leading to increased permeability and cell lysis.
  • Inhibition of DNA Synthesis : Evidence suggests that it may interfere with nucleic acid synthesis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells has been observed.

Study on Antimicrobial Properties

In a study conducted by Tanaka et al., the compound was tested against various bacterial strains and demonstrated significant inhibition against Staphylococcus aureus. The study noted that the structure of the compound contributed to its interaction with bacterial membranes.

Study on Anticancer Effects

A recent investigation by Musau & Whiting explored the cytotoxic effects on HeLa cells. The results indicated that treatment with the compound led to apoptosis as confirmed by flow cytometry analysis.

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